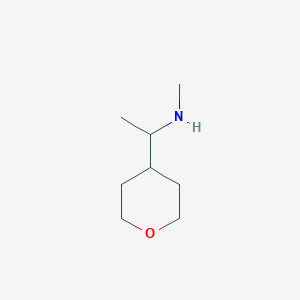![molecular formula C13H19Cl3N4O B2866235 3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride CAS No. 1955474-37-9](/img/structure/B2866235.png)
3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known by its CAS Number 1955474-37-9, is a chemical with a molecular weight of 353.68 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of this compound is 3- (2- ( (2S,4R)-4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl)pyridine trihydrochloride . The InChI code is 1S/C13H16N4O.3ClH/c1-18-10-5-11 (15-7-10)13-16-8-12 (17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3, (H,16,17);3*1H/t10-,11+;;;/m1…/s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Imidazopyridines and pyridine derivatives are pivotal in synthetic organic chemistry, serving as intermediates for constructing complex molecules. The synthesis of imidazopyridines, for instance, can involve the reaction of aminopyridines with chloro ketones to yield novel compounds with potential antiulcer activities (Starrett et al., 1989) (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Additionally, the development of methods for preparing (2-aminopyridin-4-yl)methanol showcases the importance of pyridine derivatives in synthesizing biologically active molecules (Lifshits, Ostapchuk, & Brel, 2015) (Lifshits, Ostapchuk, & Brel, 2015).
Pharmacological Applications
The structural motif of imidazopyridine is widely recognized for its pharmacological significance. Compounds bearing this structure have been investigated for their hypoglycemic activity, demonstrating the potential of these molecules in treating conditions like diabetes through the synthesis of thiazolidine-2,4-diones (Oguchi et al., 2000) (Oguchi, Wada, Honma, Tanaka, Kaneko, Sakakibara, Ohsumi, Serizawa, Fujiwara, Horikoshi, & Fujita, 2000). Furthermore, the exploration of solvent-accessible voids and proton-coupled electron transfer in pyridine and its derivatives contribute to understanding their behavior in biological systems (Guerra et al., 2019) (Guerra, Huamaní, Tenorio, Guimarães, Bonacin, & Formiga, 2019).
Optical and Material Applications
Pyridine derivatives have also found applications in material science, especially in the synthesis of luminescent materials. The creation of low-cost emitters with large Stokes' shifts demonstrates the potential of these compounds in developing new materials for optical applications (Volpi et al., 2017) (Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-5-yl]pyridine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H/t10-,11+;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHSNXISIZYIEP-NCWKAXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2866154.png)
![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2866155.png)

![3-(5-tert-butyl-1,3-oxazol-2-yl)-N-[(2-chlorophenyl)(cyano)methyl]propanamide](/img/structure/B2866159.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)



![[(6S)-5-Azaspiro[2.4]heptan-6-yl]methanol;hydrochloride](/img/structure/B2866169.png)
![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)

![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866173.png)
